molecular formula C8H12Cl2N4 B13104705 2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride

2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride

Cat. No.: B13104705
M. Wt: 235.11 g/mol
InChI Key: RVJOIHHNXRKRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride is a heterocyclic compound that contains both pyrazine and piperazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride is unique due to its specific combination of pyrazine and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

2-chloro-5-piperazin-1-ylpyrazine;hydrochloride

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H

InChI Key

RVJOIHHNXRKRIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=N2)Cl.Cl

Origin of Product

United States

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